2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

CAS No.: 372174-50-0

Cat. No.: VC6664651

Molecular Formula: C17H18N4O4S

Molecular Weight: 374.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 372174-50-0 |

|---|---|

| Molecular Formula | C17H18N4O4S |

| Molecular Weight | 374.42 |

| IUPAC Name | 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetic acid |

| Standard InChI | InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(18-16(21)26-9-12(22)23)19(2)17(25)20(3)15(13)24/h4-7H,8-9H2,1-3H3,(H,22,23) |

| Standard InChI Key | HINFPZMLNCBXAT-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)O)N(C(=O)N(C3=O)C)C |

Introduction

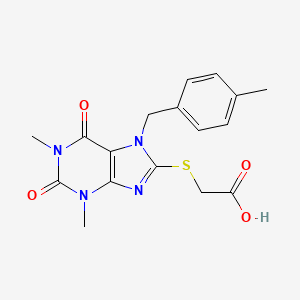

2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a purine derivative with the molecular formula . This compound belongs to a class of molecules characterized by a purine core structure substituted with functional groups that influence its chemical and biological properties. Its PubChem CID is 3850303, and it has a molecular weight of 374.4 g/mol .

IUPAC Name

The IUPAC name for this compound is 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetic acid .

Structural Representation

The structure includes:

-

A purine ring system with two keto groups at positions 2 and 6.

-

Methyl substituents at positions 1 and 3.

-

A benzyl group attached to position 7 of the purine ring.

-

A thioacetic acid moiety (-S-CH2COOH) linked to position 8 of the purine core.

The SMILES notation is: CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)O)N(C(=O)N(C3=O)C)C .

Synthesis Pathways

While specific synthesis pathways for this compound are not detailed in the provided sources, compounds of this type are typically synthesized through:

-

Functionalization of a purine core.

-

Introduction of thioacetic acid groups via thiol-based chemistry.

-

Alkylation reactions to attach benzyl or methyl substituents.

Further studies or experimental data would be required to confirm the exact synthetic route.

Biological Relevance

-

Enzyme inhibition (e.g., xanthine oxidase inhibitors).

-

Anti-inflammatory or antioxidant properties.

-

Potential as nucleoside analogs in therapeutic applications.

Further research is necessary to evaluate its pharmacological potential.

InChI and InChIKey

-

InChI:

InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(18-16(21)26-9-12(22)23)19(2)17(25)20(3)15(13)24/h4-7H,8-9H2,1-3H3,(H,22,23).

Additional Identifiers

This compound is also known by synonyms such as CHEMBL4870571 and Oprea1_200155 .

Research Applications and Future Directions

Given its structural complexity and resemblance to biologically active purines:

-

Potential Applications: The compound may serve as a scaffold for drug discovery targeting enzymes or receptors associated with purines.

-

Future Research Needs:

-

Experimental studies on solubility, stability, and reactivity.

-

Biological assays to determine enzyme inhibition or receptor binding.

-

Toxicological evaluations for safety profiling.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume